![molecular formula C15H18N2O B1526189 5-(Benzylamino)-1-propyl-1,2-dihydropyridin-2-one CAS No. 1179210-32-2](/img/structure/B1526189.png)
5-(Benzylamino)-1-propyl-1,2-dihydropyridin-2-one
Overview
Description
Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .
Synthesis Analysis
Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . A series of 5-benzylamine-substituted pyrimido[4,5-c]quinoline derivatives were synthesized with the goal of improving kinase inhibitor cellular potency and antiviral phenotypic activity while maintaining aqueous solubility .Molecular Structure Analysis
The molecular structure of benzylamine consists of a benzyl group attached to an amine functional group .Chemical Reactions Analysis
Benzylamines can undergo a variety of reactions. For example, they can be alkylated with alcohols using a Mn(I) pincer catalyst . They can also undergo oxidative debenzylation .Physical And Chemical Properties Analysis
The physical and chemical properties of benzylamine include a colorless appearance, characteristic odor, and it is miscible with water .Scientific Research Applications
CSNK2A Inhibitors with Antiviral Activity
This compound has been synthesized as a derivative that acts as an inhibitor for CSNK2A , which is a protein kinase involved in various cellular processes. The inhibition of CSNK2A has shown potential antiviral activity, making it a significant area of research in the development of antiviral drugs .
Interaction with His160 in X-ray Crystallography
The compound has been used to explore interactions with His160 , observed in the X-ray cocrystal structure with CSNK2A. This is important for understanding the molecular interactions and designing drugs that can target specific proteins .
Cardiotonic Activity
Derivatives of this compound, such as 6-4(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (LVI) , have shown potent cardiotonic activity with a strong myofibrillar Ca2+ sensitizing effect. This suggests its potential use in developing treatments for heart conditions .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(benzylamino)-1-propylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-10-17-12-14(8-9-15(17)18)16-11-13-6-4-3-5-7-13/h3-9,12,16H,2,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCENZBWDNXXMNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=CC1=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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